An In-depth Technical Guide to the Structure and Synthesis of the HP-228 Peptide
An In-depth Technical Guide to the Structure and Synthesis of the HP-228 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HP-228 is a synthetic heptapeptide analog of α-Melanocyte Stimulating Hormone (α-MSH) with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) induction, a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the structure, synthesis, and proposed mechanism of action of HP-228, tailored for professionals in the field of drug discovery and development.
Peptide Structure and Physicochemical Properties
The HP-228 peptide is a modified heptapeptide with the amino acid sequence Ac-Nle-Gln-His-D-Phe-Arg-Trp-Gly-NH2. The structure incorporates a non-proteinogenic amino acid, Norleucine (Nle), at the N-terminus, a D-enantiomer of Phenylalanine, and is acetylated at the N-terminus and amidated at the C-terminus to enhance stability and biological activity.
The chemical structure, derived from its SMILES representation (O=C(N)CNC(--INVALID-LINK--NC(--INVALID-LINK--=N)NC(--INVALID-LINK--NC(--INVALID-LINK--NC(--INVALID-LINK--=O)NC(--INVALID-LINK--N)=O)=O)=O)=O)=O)=O), confirms the sequence and modifications.
Table 1: Physicochemical Properties of HP-228
| Property | Value |
| Amino Acid Sequence | Ac-Nle-Gln-His-D-Phe-Arg-Trp-Gly-NH2 |
| Molecular Formula | C48H65N15O8 |
| Molecular Weight | 1016.15 g/mol |
| Isoelectric Point (pI) | 10.5 |
| Net Charge at pH 7 | +2 |
| Extinction Coefficient | 6990 M⁻¹cm⁻¹ (assuming all Cys residues are reduced) |
| GRAVY (Grand Average of Hydropathy) | -0.614 |
Synthesis of HP-228
The synthesis of HP-228 is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol for Solid-Phase Synthesis of HP-228
Materials:
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Rink Amide MBHA resin
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Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Nle-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
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Acetic anhydride
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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HPLC grade water and acetonitrile
Procedure:
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Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
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First Amino Acid Coupling (Glycine): Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin for 2 hours. Monitor the coupling reaction using a Kaiser test.
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Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Arg, D-Phe, His, Gln, Nle), using the appropriate Fmoc-protected amino acid with side-chain protection.
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N-terminal Acetylation: After the final amino acid (Nle) is coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
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Cleavage and Deprotection: Wash the fully assembled peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
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Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash it multiple times with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
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Characterization: Confirm the identity and purity of the synthesized HP-228 peptide using mass spectrometry and analytical RP-HPLC.
Experimental Workflow
Solid-Phase Peptide Synthesis (SPPS) workflow for HP-228.
Mechanism of Action: Inhibition of iNOS Induction
HP-228 exerts its anti-inflammatory effects by inhibiting the induction of inducible nitric oxide synthase (iNOS) in vivo.[1][2][3] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions.
The LPS-Induced iNOS Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of iNOS. The signaling cascade is initiated by the binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.[4][5] This binding event triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5][6][7][8] These transcription factors then translocate to the nucleus and bind to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS enzyme.
Proposed Intervention by HP-228
Studies have shown that HP-228 does not directly inhibit the activity of iNOS, but rather prevents its induction.[1] Interestingly, HP-228 does not appear to directly antagonize the actions of LPS. Instead, it is suggested that a metabolite of HP-228 or a secondary mediator produced in response to HP-228 is responsible for inhibiting the iNOS induction pathway.[1] This indirect mechanism suggests that HP-228 may modulate the host's response to inflammatory stimuli, rather than directly targeting the inflammatory signaling molecules.
Proposed mechanism of HP-228 in the LPS-induced iNOS pathway.
Conclusion
HP-228 is a promising synthetic peptide with a well-defined structure and a compelling mechanism of action for the treatment of inflammatory disorders. Its synthesis via established solid-phase methods is straightforward, and its ability to indirectly inhibit iNOS induction highlights a potentially novel therapeutic approach. Further research into the specific metabolites or secondary mediators responsible for its in vivo activity will be crucial for the clinical development of HP-228 and related compounds. This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic potential of this novel peptide.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. HP-228, a novel synthetic peptide, inhibits the induction of nitric oxide synthase in vivo but not in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide stimulates nitric oxide synthase-2 expression in murine skeletal muscle and C(2)C(12) myoblasts via Toll-like receptor-4 and c-Jun NH(2)-terminal kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
